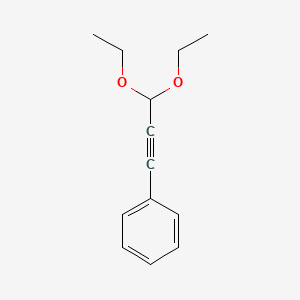

Phenylpropargyl aldehyde diethyl acetal

Descripción

Phenylpropargyl aldehyde diethyl acetal (CAS: 6142-95-6), also known as 3-phenyl-2-propyn-1-al diethyl acetal, is an organoacetal compound with the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.27 g/mol . Structurally, it consists of a phenyl group attached to a propargyl aldehyde moiety protected as a diethyl acetal. Its density is 0.991 g/cm³, and it is primarily utilized in organic synthesis as a masked aldehyde for Sonogashira coupling reactions and nucleophilic substitutions .

Propiedades

IUPAC Name |

3,3-diethoxyprop-1-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-3-14-13(15-4-2)11-10-12-8-6-5-7-9-12/h5-9,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEGZYXCDQFSBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#CC1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210362 | |

| Record name | Dehydrocinnamaldehyde-diethylacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6142-95-6 | |

| Record name | (3,3-Diethoxy-1-propyn-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6142-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydrocinnamaldehyde-diethylacetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006142956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6142-95-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dehydrocinnamaldehyde-diethylacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dehydrocinnamaldehyde-diethylacetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

Phenylpropargyl aldehyde diethyl acetal (PPADA) is a chemical compound with the formula CHO. It is primarily recognized for its potential biological activities, particularly in the context of medicinal chemistry and organic synthesis. This article explores the biological activity of PPADA, including its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

PPADA is characterized by its acetal structure, derived from phenylpropargyl aldehyde. The presence of both the phenyl and propargyl groups contributes to its reactivity and potential biological effects. The compound is typically synthesized through reactions involving aldehydes and alcohols, leading to the formation of acetal structures.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 220.27 g/mol |

| CAS Number | 6142-95-6 |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

Research indicates that PPADA may exhibit various biological activities through different mechanisms:

- Inhibition of Enzymatic Activity : PPADA has been studied for its ability to inhibit certain enzymes, particularly monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters. Inhibition of these enzymes can lead to increased levels of neurotransmitters like serotonin and norepinephrine, potentially impacting mood and cognitive functions .

- Antioxidant Properties : Some studies suggest that compounds similar to PPADA possess antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .

- Antimicrobial Activity : Preliminary investigations have indicated that PPADA may exhibit antimicrobial properties against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Case Study 1: Enzyme Inhibition

A study investigated the effects of PPADA on MAO activity. The results demonstrated that PPADA significantly inhibited MAO A and B activities in vitro, suggesting its potential as a therapeutic agent for mood disorders .

Case Study 2: Antioxidant Activity

In another study, PPADA was tested for its antioxidant capacity using various assays (e.g., DPPH radical scavenging). The findings revealed that PPADA exhibited a notable ability to scavenge free radicals, indicating its potential utility in formulations aimed at reducing oxidative stress .

Case Study 3: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of PPADA found it effective against several pathogenic bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups .

Comparación Con Compuestos Similares

Propargyl Aldehyde Diethyl Acetal

- Molecular Formula : C₇H₁₂O₂

- Molecular Weight : 128.17 g/mol

- CAS : 695-17-0

- Key Differences :

- Lacks the aromatic phenyl group, resulting in lower molecular weight and reduced steric hindrance.

- Reactivity: Undergoes rapid deprotection under aqueous CuAAC (copper-catalyzed azide-alkyne cycloaddition) conditions, yielding formyl-triazoles. This contrasts with phenylpropargyl acetal, where the phenyl group stabilizes the acetal against hydrolysis .

- Applications: Used in tandem CuAAC-deprotection reactions, unlike phenylpropargyl acetal, which is preferred for aryl coupling reactions .

Propionaldehyde Diethyl Acetal

- Molecular Formula : C₇H₁₆O₂

- Molecular Weight : 132.2 g/mol

- CAS : 4744-08-5

- Key Differences :

- Saturated propane backbone vs. unsaturated propargyl-phenyl system.

- Physical Properties: Lower boiling point (122.8°C vs. >200°C for phenylpropargyl acetal) due to reduced molecular complexity .

- Reactivity: Less electrophilic; used in Grignard reagent synthesis rather than cross-coupling reactions .

Phenylacetaldehyde Glyceryl Acetal

- Molecular Formula: Not explicitly provided (cyclic acetal with glycerol)

- CAS : 29895-73-6

- Key Differences :

Comparative Data Table

Research Findings and Divergent Reactivity

- Hydrolysis Sensitivity : Phenylpropargyl acetal resists hydrolysis under weakly acidic conditions (e.g., TsOH, HCl), requiring TFA for deprotection . In contrast, propargyl acetal undergoes partial cleavage even in aqueous CuAAC conditions .

- Aromatic Stabilization: The phenyl group in phenylpropargyl acetal enhances stability against electrophilic attack, making it superior in aryl-coupling reactions compared to non-aromatic analogs .

- Fragrance vs. Synthesis : Glyceryl acetals prioritize odor retention and stability, while phenylpropargyl acetals focus on synthetic versatility .

Métodos De Preparación

Classical Preparation via Triethyl Orthoformate and Phenylacetylene

One well-documented preparation method involves the reaction of phenylacetylene with triethyl orthoformate in the presence of a zinc iodide catalyst. This method is based on the acid-catalyzed acetal formation and proceeds as follows:

-

- Phenylacetylene (0.50 mole)

- Triethyl orthoformate (0.50 mole)

- Zinc iodide catalyst (3.0 g)

- Heating initially to 135°C to start ethanol reflux, then increasing temperature to 200–210°C

- Reaction setup includes a 12-inch Vigreux column and distillation head for ethanol removal

-

- The reaction mixture is heated to induce ethanol distillation over approximately 1 hour.

- Ethanol is continuously removed to drive the equilibrium toward acetal formation.

- After completion, the mixture is cooled and filtered.

- The precipitate is washed with ether, and the combined filtrate and ether wash are distilled to isolate the product.

-

- Yield: 72–78%

- Boiling point: 99–100°C at 2.0 mm Hg

- The product is a clear, colorless to yellow liquid.

- IR spectrum confirms characteristic absorptions at 4.5 μ (C≡C stretch) and 9.0 μ (C–O stretch).

This method is referenced in The Journal of Organic Chemistry (1984) and remains a reliable classical approach for preparing phenylpropargyl aldehyde diethyl acetal.

Two-Step Synthesis from Phenylacetylene via Phenylpropargyl Aldehyde Intermediate

Another approach involves a two-step synthesis starting from commercially available phenylacetylene:

Step 1: Synthesis of this compound

- Phenylacetylene is converted to this compound by reaction with triethyl orthoformate under acidic catalysis.

- This step closely follows the classical method but has been optimized for scale-up, including replacing diethyl ether with methyl tert-butyl ether (MTBE) for extraction to improve safety and environmental profile.

Step 2: Acetal Cleavage to Phenylpropargyl Aldehyde

- The acetal is hydrolyzed under controlled conditions to yield phenylpropargyl aldehyde.

- The reaction is run in concentrated conditions with continuous removal of ethanol by distillation to shift the equilibrium toward aldehyde formation.

- Careful control of distillation parameters is critical to prevent product loss due to azeotropic removal with ethanol.

-

- Using this optimized route, this compound is prepared in an overall yield of approximately 46% for the aldehyde after cleavage.

- The acetal intermediate itself is obtained in good yield and purity suitable for further synthetic transformations.

This method has been employed in pharmaceutical process development, notably in the synthesis of drug candidates targeting type 2 diabetes, reflecting its industrial relevance.

Notes on Reaction Optimization and Scale-Up

Catalyst Selection: Zinc iodide is effective as a catalyst for the acetal formation step, promoting the reaction under milder conditions and improving selectivity.

Temperature Control: Precise temperature management is essential, especially during ethanol distillation, to avoid loss of volatile intermediates.

Solvent Choice: Replacement of diethyl ether with MTBE in extraction steps enhances safety and environmental compliance without compromising yield.

Equilibrium Management: Continuous removal of ethanol during acetal formation and cleavage steps drives the reactions forward, improving yield and purity.

Foaming and Polymerization: During scale-up, care must be taken to manage foaming and polymerization side reactions, particularly in related Wittig-Horner reactions and acrolein additions used in downstream syntheses.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Triethyl orthoformate + Phenylacetylene + ZnI2 catalyst | Heat to 135°C (ethanol reflux), then 200–210°C; ethanol removal by distillation | 72–78 | Classical method; clear liquid product; IR confirmed |

| Two-step synthesis via acetal intermediate | Phenylacetylene + triethyl orthoformate (ZnI2 catalyst); acetal cleavage by hydrolysis with ethanol removal | ~46 (aldehyde after cleavage) | Optimized for scale-up; MTBE extraction; industrial relevance |

| Scale-up considerations | Catalyst, solvent, temperature, equilibrium control | - | Critical for yield and purity; foaming/polymerization management |

Research Findings and Industrial Relevance

The this compound intermediate is crucial in the synthesis of pharmaceutical compounds, such as PPAR agonists for type 2 diabetes treatment.

Process development studies have demonstrated that optimizing the classical acetal formation reaction and subsequent cleavage steps can significantly improve overall yields and batch quality.

Industrial scale synthesis benefits from replacing hazardous solvents and implementing precise distillation control to minimize product loss and ensure consistent purity.

The described preparation methods have been validated in Good Manufacturing Practice (GMP) environments, producing multi-kilogram batches with reproducible quality for preclinical and clinical studies.

Q & A

Basic: What are the established synthetic routes for PPA-DA, and how can researchers optimize yields?

PPA-DA is synthesized via acetalization of phenylpropargyl aldehyde with ethanol under acid catalysis. Key steps include:

- Protecting the aldehyde group : Use a biphasic system (e.g., CH₂Cl₂/H₂O) with trifluoroacetic acid (TFA) as the catalyst to enhance reaction efficiency .

- Purification : Distillation under reduced pressure (density: 0.991 g/cm³) or column chromatography to isolate the acetal .

- Yield optimization : Control stoichiometry (2:1 alcohol-to-aldehyde ratio) and monitor reaction time (typically 6–12 hours) to avoid over-acidification, which may degrade the product .

Basic: What analytical methods are recommended for characterizing PPA-DA and confirming its purity?

- NMR spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for diethoxy groups, δ 4.5–5.0 ppm for acetal protons) and ¹³C NMR (δ 95–100 ppm for acetal carbon) confirm structure .

- GC-MS : Monitor molecular ion peaks at m/z 204 (C₁₃H₁₆O₂⁺) and fragment ions at m/z 149 (loss of ethoxy groups) .

- UV-Vis spectroscopy : Detect aldehyde impurities (λ~224–228 nm) using extinction coefficients (ε = 13.7–18.1 mM⁻¹ cm⁻¹) .

Advanced: How can conflicting kinetic data for PPA-DA hydrolysis in acidic vs. enzymatic conditions be resolved?

Discrepancies arise from reaction mechanisms:

- Acid hydrolysis (pH 3.0) : Proceeds via oxonium ion intermediate, with rate dependence on [H⁺]. Biphasic systems (TFA/H₂O/CH₂Cl₂) achieve quantitative conversion in 1 hour .

- Enzymatic cleavage : Human carbonyl reductase 1 shows substrate specificity for non-conjugated aldehydes, leading to slower hydrolysis of PPA-DA. Use Michaelis-Menten kinetics to model enzyme inhibition by the propargyl group .

Methodological resolution : Compare pseudo-first-order rate constants (kobs) under standardized pH and temperature (e.g., 4°C for enzymatic vs. 25°C for acid hydrolysis) .

Advanced: What strategies address contradictions in spectral data for PPA-DA derivatives during cross-coupling reactions?

- Artifact identification : Byproducts like 5-aryl-2-furaldehydes may form via palladium-catalyzed coupling. Use HSQC and DEPT-135 NMR to distinguish between regioisomers .

- Dynamic NMR : Resolve rotational barriers in propargyl-acetal conformers by variable-temperature ¹H NMR (e.g., coalescence temperature analysis) .

- Mass fragmentation patterns : Compare experimental MS² spectra with computational models (e.g., Gaussian-optimized structures) to validate intermediates .

Basic: What safety protocols are critical for handling PPA-DA in laboratory settings?

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure (PPA-DA is a lachrymator) .

- Ventilation : Use fume hoods for synthesis and hydrolysis steps to mitigate inhalation risks .

- Waste disposal : Neutralize acidic residues (post-hydrolysis) with sodium bicarbonate before segregating as hazardous waste .

Advanced: How does the propargyl group influence PPA-DA’s stability in long-term storage or under oxidative conditions?

- Propargyl stabilization : The triple bond reduces electrophilicity at the acetal carbon, enhancing stability compared to saturated analogs (e.g., trans-2-hexenal diethyl acetal) .

- Oxidative degradation : Avoid strong oxidizers (e.g., peroxides), which can cleave the propargyl moiety, releasing phenylacetylene. Monitor via FT-IR for alkyne C≡C stretch (2100–2260 cm⁻¹) .

- Storage : Keep in amber vials under inert gas (N₂/Ar) at 4°C to prevent photolysis or hydrolysis .

Basic: What is the correct IUPAC nomenclature for PPA-DA, and how does it differ from common aliases?

- Systematic name : 3-Phenyl-2-propynal diethyl acetal (IUPAC Rule C-331 for acetals) .

- Common aliases : "Phenylpropiolaldehyde diethyl acetal" is acceptable but non-standard. Avoid abbreviations like "PPA-DA" in formal reports .

Advanced: Why are there gaps in toxicological data for PPA-DA, and how can researchers address them?

- Data limitations : PPA-DA is not listed in TSCA or REACH databases, with no acute toxicity studies available .

- Mitigation strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.